Nickel dibutyldithiocarbamate

Description

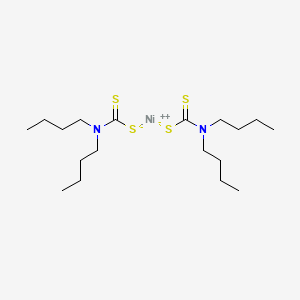

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-dibutylcarbamodithioate;nickel(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H19NS2.Ni/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOWMHUJHHIQGP-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N2NiS4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green solid; [Hawley] Flakes; [MSDSonline] | |

| Record name | Nickel bis(dibutyldithiocarbamate) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6314 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.26 | |

| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 787 | |

| Record name | NICKEL BIS(DIBUTYLDITHIOCARBAMATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark green flakes | |

CAS No. |

13927-77-0 | |

| Record name | Bis(dibutyldithiocarbamato)nickel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13927-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel, bis(N,N-dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel bis(dibutyldithiocarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL BIS(DIBUTYLDITHIOCARBAMATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

86 °C minimum | |

| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 13th ed. New York, NY: John Wiley & Sons, Inc. 1997., p. 787 | |

| Record name | NICKEL BIS(DIBUTYLDITHIOCARBAMATE) | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2950 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Nickel Dibutyldithiocarbamate from Sodium Dibutyldithiocarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of nickel dibutyldithiocarbamate, a compound of interest for various applications, including as an antioxidant and in materials science. This document details the necessary experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic pathway.

Overview

The synthesis of this compound is a straightforward and efficient process involving a two-step procedure. The first step is the synthesis of the precursor, sodium dibutyldithiocarbamate, from dibutylamine (B89481), carbon disulfide, and sodium hydroxide (B78521). The second step involves the reaction of the sodium salt with a nickel(II) salt, typically nickel(II) chloride, to yield the final product. This method is widely applicable for the synthesis of various metal dithiocarbamate (B8719985) complexes.

Experimental Protocols

Synthesis of Sodium Dibutyldithiocarbamate

This protocol outlines the synthesis of the sodium dibutyldithiocarbamate precursor.

Materials:

-

Dibutylamine

-

Carbon disulfide

-

Sodium hydroxide

-

Methanol

Procedure:

-

In a 250 mL two-necked flask equipped with a stirrer, prepare a solution of 100 mmol (4.0 g) of sodium hydroxide in 175 mL of pure methanol.

-

To this solution, add 100 mmol (12.9 g) of dibutylamine dropwise with continuous stirring at room temperature.

-

Following the addition of dibutylamine, add 100 mmol (7.6 g or 6.022 mL) of carbon disulfide dropwise to the reaction mixture.

-

Continue stirring the mixture for one hour after the complete addition of carbon disulfide.

-

Allow the reaction mixture to stand overnight.

-

Evaporate the solvent to obtain the sodium dibutyldithiocarbamate salt.[1]

Synthesis of this compound

This protocol describes the synthesis of this compound using the previously prepared sodium salt.

Materials:

-

Sodium dibutyldithiocarbamate

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Deionized water

-

Hexanes

Procedure:

-

Prepare separate aqueous solutions of sodium dibutyldithiocarbamate and nickel(II) chloride hexahydrate.

-

Slowly add the nickel(II) chloride hexahydrate solution to the sodium dibutyldithiocarbamate solution with constant stirring. A bright green precipitate of this compound will form immediately.[2]

-

Collect the precipitate by filtration using a sintered-glass filter.

-

To purify the product, transfer the solid to a beaker and dissolve it in a minimal amount of chloroform.

-

Remove any residual aqueous layer.

-

Transfer the chloroform solution to a filter flask and add hexanes to precipitate the this compound.

-

Collect the fine green crystals by filtration and wash with hexanes until the filtrate is colorless.

-

Dry the final product overnight. A typical yield for this type of reaction is approximately 70%.[2]

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₆N₂NiS₄ | [3] |

| Molecular Weight | 467.45 g/mol | [3] |

| Appearance | Dark-green flakes or powder | [4] |

| Melting Point | 86 °C | [3] |

| Density | 1.26 g/cm³ | [3] |

| Solubility | Soluble in chloroform, benzene, carbon disulfide; sparingly soluble in acetone; insoluble in water and ethanol. | [3] |

Table 2: Characterization Data for this compound

| Technique | Data | Reference |

| IR Spectroscopy | KBr wafer and ATR-IR spectra are available for reference. | [3] |

| UV-Vis Spectroscopy | UV/Visible spectrum data is available. | [4][5] |

| ¹H NMR Spectroscopy | ¹H NMR spectral data is available. | [3][6] |

| ¹³C NMR Spectroscopy | ¹³C NMR spectral data is available. | [3][6] |

Synthesis Pathway and Logic

The synthesis of this compound follows a logical two-step process. The first step involves the nucleophilic attack of the secondary amine (dibutylamine) on the electrophilic carbon of carbon disulfide, facilitated by a base (sodium hydroxide), to form the dithiocarbamate salt. The second step is a salt metathesis reaction where the sodium ions are exchanged for nickel(II) ions, leading to the precipitation of the insoluble nickel complex.

Caption: Reaction scheme for the two-step synthesis of this compound.

Experimental Workflow

The overall experimental workflow can be visualized as a sequential process from starting materials to the final purified product.

Caption: A step-by-step workflow for the synthesis and purification process.

References

- 1. Nickel(II)-dithiocarbamate Mixed Ligand Complexes: Synthesis, Characterization, and Anti-bacterial properties – Oriental Journal of Chemistry [orientjchem.org]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. Nickel bis(dibutyldithiocarbamate) | C18H36N2NiS4 | CID 6101499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nickel, bis(dibutylcarbamodithioato-S,S')-, (SP-4-1)- [webbook.nist.gov]

- 5. Nickel, bis(dibutylcarbamodithioato-S,S')-, (SP-4-1)- [webbook.nist.gov]

- 6. Nickel(2+) bis(dibutyldithiocarbamate) | C18H36N2NiS4 | CID 4523766 - PubChem [pubchem.ncbi.nlm.nih.gov]

Purifying Crude Nickel Dibutyldithiocarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core purification techniques for crude Nickel(II) bis(N,N-dibutyldithiocarbamate), a compound of interest in various chemical and material science applications. This document outlines detailed methodologies for common purification strategies, presents data in a structured format for clarity, and includes visual workflows to aid in experimental design.

Core Purification Strategies

The primary methods for purifying crude Nickel dibutyldithiocarbamate revolve around recrystallization and column chromatography. The choice of method depends on the nature of the impurities, the desired final purity, and the scale of the purification. Crude this compound typically appears as a green powder and is soluble in chlorinated solvents like chloroform (B151607) and dichloromethane, as well as acetone (B3395972) and benzene. It is insoluble in water.[1]

Recrystallization

Recrystallization is a robust and widely used technique for purifying solid organic and organometallic compounds. The process involves dissolving the crude material in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor.

A common and effective method for purifying nickel dithiocarbamate (B8719985) complexes is a variation of recrystallization known as solvent-antisolvent precipitation.[2] In this technique, the crude product is dissolved in a solvent in which it is highly soluble. An "antisolvent," in which the product is poorly soluble, is then added to induce precipitation of the pure compound.

Experimental Protocol: Solvent-Antisolvent Precipitation [2]

-

Dissolution: Dissolve the crude this compound solid in a minimal amount of a suitable solvent, such as chloroform (CHCl₃), in an appropriately sized flask.

-

Removal of Aqueous Impurities: If any immiscible aqueous layer is present, carefully separate and discard it.

-

Induce Precipitation: While stirring the solution, slowly add an antisolvent, such as hexanes, until the solution becomes turbid, indicating the onset of precipitation.

-

Crystallization: Reduce the solvent volume by evaporation under reduced pressure. This will further promote the formation of a crystalline precipitate.

-

Isolation: Collect the purified green microcrystals by filtration using a sintered-glass funnel.

-

Washing: Wash the collected solid with a small amount of a solvent in which the product is insoluble but impurities might be soluble, such as diethyl ether or cold hexanes, to remove any remaining soluble impurities.[3]

-

Drying: Dry the purified product under vacuum to remove residual solvents.

For some impurities, a single solvent recrystallization may be effective. The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Experimental Protocol: Single Solvent Recrystallization

-

Solvent Selection: Identify a suitable solvent (e.g., isopropanol, ethanol, or acetone) by testing the solubility of small amounts of the crude product at room temperature and upon heating.

-

Dissolution: Suspend the crude this compound in a minimal amount of the chosen solvent in an Erlenmeyer flask. Heat the mixture while stirring until the solid completely dissolves.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. To maximize crystal yield, subsequently place the flask in an ice bath for at least 30 minutes.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum.

Column Chromatography

For separating complex mixtures or achieving very high purity, column chromatography is the method of choice. While less common for routine purification of dithiocarbamates than recrystallization, it can be highly effective for removing closely related impurities.[4] The principle involves passing a solution of the crude material through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the mobile phase (solvent), allowing for their separation.

Experimental Protocol: Column Chromatography

-

Stationary Phase and Mobile Phase Selection:

-

Stationary Phase: Silica gel is a common choice for organometallic compounds.

-

Mobile Phase (Eluent): A solvent system must be chosen that provides good separation of the target compound from its impurities. This is typically determined empirically using thin-layer chromatography (TLC). A common starting point is a non-polar solvent like hexanes with an increasing gradient of a more polar solvent like ethyl acetate (B1210297) or dichloromethane.

-

-

Column Packing: Prepare a chromatography column with the selected stationary phase, ensuring it is packed uniformly to prevent channeling.

-

Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a compatible solvent and load it onto the top of the column.

-

Elution: Pass the mobile phase through the column, collecting fractions as the solvent elutes. The green band corresponding to the this compound should be collected.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation

The effectiveness of a purification technique is quantified by the yield and the increase in purity. These metrics should be systematically recorded.

| Purification Method | Starting Mass (g) | Final Mass (g) | Yield (%) | Initial Purity (%) | Final Purity (%) | Analytical Method |

| Solvent-Antisolvent | 5.0 | 4.2 | 84 | ~90 | >98 | HPLC, Elemental Analysis |

| Single Solvent Recrystallization | 5.0 | 3.8 | 76 | ~90 | >97 | HPLC, Elemental Analysis |

| Column Chromatography | 2.0 | 1.5 | 75 | ~90 | >99 | HPLC, Elemental Analysis |

Note: The purity and yield values presented in this table are illustrative examples of typical results and will vary depending on the nature and amount of impurities in the crude material.

Visualization of Workflows

To further clarify the purification processes, the following diagrams illustrate the logical flow of each technique.

Caption: A flowchart comparing the major steps in recrystallization and column chromatography.

Caption: Detailed steps for the solvent-antisolvent purification method.

References

- 1. Solvent dependent spectroscopic and electrochemical studies of nickel (II) diethyldithiocarbamate - American Chemical Society [acs.digitellinc.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Nickel(II)-dithiocarbamate Mixed Ligand Complexes: Synthesis, Characterization, and Anti-bacterial properties – Oriental Journal of Chemistry [orientjchem.org]

- 4. View of SYNTHESIS AND CHARACTERIZATION OF BIS (DITHIOCARBAMATES) WITH NICKEL(II) AND COPER(II) METALS [journal.tu.edu.ye]

Crystal structure analysis of Nickel bis(dibutyldithiocarbamate)

An in-depth technical guide on the crystal structure analysis of Nickel bis(dibutyldithiocarbamate) is provided for researchers, scientists, and drug development professionals. This guide details the experimental protocols, presents quantitative crystallographic data, and discusses the coordination geometry of the title compound and related structures.

Introduction

Nickel bis(dithiocarbamate) complexes are a class of coordination compounds extensively studied for their applications as antioxidants in synthetic rubbers, fungicides, and as precursors for the synthesis of nickel sulfide (B99878) nanoparticles.[1][2][3] The molecular structure and crystal packing of these complexes are crucial for understanding their physical and chemical properties. Nickel bis(dibutyldithiocarbamate), with the chemical formula Ni(S₂CN(C₄H₉)₂)₂, features a central Nickel(II) ion coordinated by two dibutyldithiocarbamate ligands.

The dithiocarbamate (B8719985) ligand acts as a bidentate chelator, binding to the nickel ion through its two sulfur atoms. A large number of crystallographic studies on nickel bis(dithiocarbamate) complexes have consistently reported a square-planar coordination environment for the nickel atom.[4] This guide provides a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of Nickel bis(dibutyldithiocarbamate) and its analogues.

Experimental Protocols

Synthesis and Crystallization

The synthesis of Nickel bis(dibutyldithiocarbamate) is typically achieved through a precipitation reaction.[1][5] The general procedure involves the reaction of an aqueous solution of a Nickel(II) salt with a solution of sodium dibutyldithiocarbamate.

Detailed Protocol:

-

Preparation of Sodium Dibutyldithiocarbamate: This salt is prepared by reacting carbon disulfide with dibutylamine (B89481) in the presence of sodium hydroxide.

-

Reaction with Nickel(II) Salt: An aqueous solution of a Nickel(II) salt, such as Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), is combined with an aqueous solution of sodium dibutyldithiocarbamate.[1][5]

-

Precipitation: Upon mixing, a green solid of Nickel bis(dibutyldithiocarbamate) immediately precipitates.[5]

-

Purification and Crystallization: The crude product is collected by filtration. Single crystals suitable for X-ray diffraction can be obtained by recrystallization from an appropriate solvent system, such as a chloroform/hexane mixture or ethanol (B145695).[5][6] For a related compound, bis(N-butyl-N-ethyldithiocarbamato)nickel(II), crystals were produced by reacting Nickel(II) chloride, butylethylamine, and carbon disulfide in ethanol at 277 K. The resulting solid was then recrystallized from ethanol.[6]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure and crystal packing of Nickel bis(dibutyldithiocarbamate).

Methodology:

-

Crystal Mounting: A suitable single crystal of the compound is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected. Typically, Mo Kα radiation (λ = 0.71073 Å) is used.[4] Data collection is often performed at low temperatures (e.g., 120 K or 293 K) to minimize thermal vibrations and improve data quality.[4][6]

-

Structure Solution: The collected diffraction data are processed to solve the crystal structure. Programs like SHELXS97 are used for this purpose.[6]

-

Structure Refinement: The initial structural model is refined using software such as SHELXL97.[6] This process involves adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

Crystal Structure and Coordination Geometry

The crystal structure of Nickel bis(dithiocarbamate) complexes reveals a characteristic coordination geometry. In Nickel bis(dibutyldithiocarbamate), the Nickel(II) ion is coordinated by four sulfur atoms from the two bidentate dibutyldithiocarbamate ligands. These complexes are generally found to have a square-planar geometry around the central nickel atom, and the complex is diamagnetic.[2][7] The Ni(II) atom in similar structures often lies on a center of inversion.[6]

The Ni-S bond distances in these types of complexes typically range from 2.16 Å to 2.23 Å.[4] The intra-ligand "bite angle" (S-Ni-S angle of the same ligand) is generally in the range of 78-80°.[4]

Data Presentation

The following tables summarize the crystallographic data for analogues of Nickel bis(dibutyldithiocarbamate), providing a reference for the expected values for the title compound.

Table 1: Crystal Data and Structure Refinement for Nickel bis(N-butyl-N-ethyldithiocarbamate).[6]

| Parameter | Value |

| Chemical Formula | [Ni(C₇H₁₄NS₂)₂] |

| Formula Weight | 411.33 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.5641 (9) |

| b (Å) | 8.6316 (9) |

| c (Å) | 13.6047 (14) |

| β (°) | 94.753 (2) |

| Volume (ų) | 1002.23 (18) |

| Z | 2 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R[F² > 2σ(F²)] | 0.034 |

| wR(F²) | 0.098 |

Table 2: Crystal Data and Structure Refinement for Nickel bis(dipentyldithiocarbamate).[4]

| Parameter | Value |

| Chemical Formula | C₂₂H₄₄N₂NiS₄ |

| Formula Weight | 523.52 g/mol |

| Crystal System | Monoclinic |

| Space Group | P12₁/n1 |

| a (Å) | 10.402 (2) |

| b (Å) | 13.261 (3) |

| c (Å) | 10.701 (2) |

| β (°) | 114.79 (3) |

| Volume (ų) | 1340.1 |

| Z | 2 |

| Temperature (K) | 120 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Rgt(F) | 0.049 |

| wRref(F²) | 0.118 |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the crystal structure analysis of Nickel bis(dibutyldithiocarbamate).

Caption: Workflow for Synthesis and Structural Elucidation.

References

- 1. Nickel bis(dibutyldithiocarbamate) | C18H36N2NiS4 | CID 6101499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nickel bis(dimethyldithiocarbamate) - Wikipedia [en.wikipedia.org]

- 3. Nickel(ii) dithiocarbamate complexes containing the pyrrole moiety for sensing anions and synthesis of nickel sulfide and nickel oxide nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Bis(N-butyl-N-ethyldithiocarbamato-κ2 S,S′)nickel(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nickel bis(diethyldithiocarbamate) - Wikipedia [en.wikipedia.org]

Unraveling the Thermal Degradation Pathway of Nickel Dibutyldithiocarbamate Under an Inert Atmosphere

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition mechanism of nickel dibutyldithiocarbamate (Ni(S₂CN(C₄H₉)₂)₂) under a nitrogen atmosphere. This information is crucial for researchers in materials science, particularly in the synthesis of nickel sulfide (B99878) nanoparticles, and for professionals in drug development where the thermal stability of metal-containing compounds is a critical parameter.

Introduction

This compound belongs to a class of metal-organic compounds known for their applications as single-source precursors for the synthesis of metal sulfide nanoparticles, antioxidants, and vulcanization accelerators. Understanding their thermal decomposition behavior is paramount for controlling the properties of the resulting materials and for ensuring stability in various applications. This guide summarizes the key quantitative data from thermal analysis, details the experimental protocols for characterization, and visualizes the proposed decomposition pathways and experimental workflows.

Thermal Decomposition Profile

The thermal decomposition of this compound in an inert nitrogen atmosphere typically proceeds in a multi-stage process, culminating in the formation of nickel sulfide (NiS) as the final solid residue. The decomposition is characterized by significant mass loss over specific temperature ranges, as determined by thermogravimetric analysis (TGA), and associated thermal events (endothermic or exothermic) observed in differential scanning calorimetry (DSC).

Quantitative Thermal Analysis Data

While specific quantitative data for this compound is not extensively published, data from closely related nickel dialkyldithiocarbamate complexes provide a strong predictive framework for its thermal behavior. The following tables summarize representative data from analogous compounds, which are expected to exhibit similar decomposition profiles.

Table 1: Thermogravimetric Analysis (TGA) Data for the Decomposition of Nickel Dialkyldithiocarbamates under Nitrogen.

| Complex | Decomposition Onset (°C) | Peak Decomposition Temperature (°C) (DTG) | Mass Loss (%) | Final Residue |

| Nickel bis(di-n-butyldithiocarbamate) (Expected) | ~300 - 350 | ~380 - 420 | ~65 - 75 | Nickel Sulfide (NiS) |

| Nickel bis(N-ethyl-N-phenyldithiocarbamato) | Not specified | ~400 | ~79.5 | Nickel Sulfide (NiS)[1] |

| Nickel bis(dipropyldithiocarbamate) | ~220-222 (dec.) | Not specified | Not specified | Nickel Sulfide (NiS)[2] |

Table 2: Differential Scanning Calorimetry (DSC) Data for Nickel Dialkyldithiocarbamates under Nitrogen.

| Complex | Peak Temperature (°C) | Enthalpy Change (ΔH) | Thermal Event |

| Nickel bis(di-n-butyldithiocarbamate) (Expected) | ~380 - 420 | Not specified | Endothermic/Exothermic |

| Nickel bis(N-ethyl-N-phenyldithiocarbamato) | ~400 | Not specified | Exothermic[1] |

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound under a nitrogen atmosphere is believed to proceed through the cleavage of the C-S and C-N bonds within the dithiocarbamate (B8719985) ligand. The primary volatile products are expected to be organic fragments derived from the butyl groups and the dithiocarbamate backbone. The final non-volatile product is nickel sulfide.

Caption: Proposed decomposition pathway of this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for obtaining reproducible and accurate data. The following sections outline the typical protocols for the key analytical techniques used to study the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of the sample and identify the number of decomposition stages.

Instrumentation: A thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with high-purity nitrogen gas at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 800-900 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative thermogravimetric curve, DTG), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition and identify whether the processes are endothermic or exothermic.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. A similar empty pan is used as a reference.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen gas at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: Heat the sample and reference pans from ambient temperature to a final temperature of 500-600 °C at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: Record the differential heat flow between the sample and the reference as a function of temperature. The resulting DSC thermogram shows endothermic or exothermic peaks corresponding to thermal events such as melting and decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile organic compounds produced during the thermal decomposition.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

Methodology:

-

Sample Preparation: Place a small amount (typically in the microgram range) of this compound into a pyrolysis sample cup.

-

Pyrolysis: Rapidly heat the sample to the desired pyrolysis temperature (determined from TGA data, e.g., the peak decomposition temperature) in an inert atmosphere (helium).

-

Gas Chromatography (GC): The volatile pyrolysis products are swept by the carrier gas into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry (MS): The separated components exiting the GC column are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification by comparison with mass spectral libraries.

TGA-FTIR (Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy)

Objective: To identify the functional groups of the gaseous products evolved during thermal decomposition in real-time.

Instrumentation: A thermogravimetric analyzer coupled to a Fourier transform infrared spectrometer via a heated transfer line.

Methodology:

-

TGA: Perform a TGA experiment as described in section 4.1.

-

Evolved Gas Transfer: The gaseous products evolved from the TGA furnace are continuously transferred through a heated transfer line to the gas cell of the FTIR spectrometer.

-

FTIR Spectroscopy: FTIR spectra of the evolved gases are continuously recorded as a function of time and temperature.

-

Data Analysis: The FTIR spectra are analyzed to identify the characteristic absorption bands of the functional groups present in the evolved gases (e.g., C=S, C-N, hydrocarbons).

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the comprehensive thermal analysis of this compound.

Caption: Experimental workflow for thermal analysis.

Conclusion

The thermal decomposition of this compound under a nitrogen atmosphere is a complex process that results in the formation of nickel sulfide and a variety of volatile organic byproducts. A comprehensive understanding of this process, achieved through a combination of thermal analysis techniques such as TGA and DSC, and evolved gas analysis methods like Py-GC-MS and TGA-FTIR, is essential for its effective application in materials synthesis and other fields. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with this and related metal dithiocarbamate complexes. Further research focusing on the precise identification and quantification of all decomposition products will provide a more complete picture of the reaction mechanism.

References

Navigating the Solubility Landscape of Nickel Dibutyldithiocarbamate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Nickel Dibutyldithiocarbamate [Ni(S₂CN(C₄H₉)₂)₂], a compound of interest in various chemical and pharmaceutical applications. A thorough understanding of its solubility is critical for process development, formulation, and in-vitro studies. This document outlines the known solubility profile of this compound, presents detailed experimental protocols for its quantitative determination, and offers a logical workflow for solubility assessment.

Solubility Profile of this compound

A summary of the available solubility data is presented in Table 1. The lack of precise quantitative data highlights the necessity for experimental determination of solubility in specific solvent systems relevant to a particular application.

| Organic Solvent | Temperature (°C) | Solubility | Method of Determination |

| Chloroform | Not Specified | Soluble[1] | Not Specified |

| Benzene | Not Specified | Soluble[1] | Not Specified |

| Carbon Disulfide | Not Specified | Soluble[1] | Not Specified |

| Acetone | Not Specified | Soluble[1] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Sparingly soluble (1-10 mg/ml)[2] | Not Specified |

| Ethanol | Not Specified | Slightly soluble (0.1-1 mg/ml)[1][2] | Not Specified |

| Water | 20 | 8.93 µg/L (practically insoluble)[1] | Not Specified |

Table 1: Summary of Known Solubility Data for this compound.

Experimental Protocols for Solubility Determination

To address the gap in quantitative solubility data, researchers can employ established methodologies. The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[3][4][5][6] This involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid and the concentration of the dissolved compound is quantified.

Two common and robust analytical techniques for the quantification of this compound in the saturated solvent are Gravimetric Analysis and UV-Vis Spectroscopy.

Shake-Flask Method for Achieving Equilibrium

Objective: To prepare a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solid)

-

Organic solvent of interest (analytical grade)

-

Conical flasks or vials with airtight seals

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm) or centrifuge

Procedure:

-

Add an excess amount of solid this compound to a conical flask or vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the organic solvent to the flask.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing.

-

Agitate the mixture for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.

-

Once equilibrium is confirmed, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles. Alternatively, the sample can be centrifuged, and the clear supernatant collected.

Quantification by Gravimetric Analysis

Objective: To determine the concentration of this compound in the saturated solution by evaporating the solvent and weighing the residual solid.

Materials and Equipment:

-

Saturated solution of this compound

-

Pre-weighed evaporating dish or watch glass

-

Pipette

-

Drying oven

-

Desiccator

-

Analytical balance

Procedure:

-

Accurately pipette a known volume (e.g., 10 mL) of the clear, saturated filtrate into a pre-weighed evaporating dish.

-

Record the total weight of the dish and the solution.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The flash point of this compound is 263 °C, so a temperature well below this should be chosen.[1]

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the dry this compound.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

Calculate the mass of the dissolved solid and express the solubility in g/L or other appropriate units.

Quantification by UV-Vis Spectroscopy

Objective: To determine the concentration of this compound in the saturated solution by measuring its absorbance of ultraviolet-visible light. This method is suitable for compounds that absorb light in the UV-Vis spectrum and requires the preparation of a standard calibration curve.

Materials and Equipment:

-

Saturated solution of this compound

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Organic solvent of interest (for dilutions)

Procedure:

-

Preparation of a Standard Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin (or be corrected for a blank).

-

-

Analysis of the Saturated Solution:

-

Take the clear, saturated filtrate obtained from the shake-flask method.

-

Dilute the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Use the calibration curve to determine the concentration of this compound in the diluted solution.

-

Calculate the concentration in the original, undiluted saturated solution by multiplying by the dilution factor.

-

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of the solubility of a compound such as this compound.

Caption: Workflow for determining the solubility of this compound.

This guide provides a foundational understanding and practical protocols for investigating the solubility of this compound in organic solvents. By following these methodologies, researchers, scientists, and drug development professionals can generate the precise, quantitative data necessary for their specific applications, thereby facilitating more informed and effective research and development.

References

Determining the Molecular Weight of Nickel Dibutyldithiocarbamate: A Mass Spectrometry Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the molecular weight of nickel dibutyldithiocarbamate using mass spectrometry. It details experimental protocols, data interpretation, and visual representations of the analytical workflow and molecular fragmentation.

Introduction

This compound, [Ni(S₂CN(C₄H₉)₂)₂], is an organometallic complex with applications in various industrial processes, including as an antioxidant and a vulcanization accelerator in the rubber industry.[1] Accurate determination of its molecular weight and structural characterization are crucial for quality control, reaction monitoring, and understanding its chemical behavior. Mass spectrometry is a powerful analytical technique for this purpose, providing precise molecular weight information and insights into the compound's fragmentation patterns.

This guide focuses on electron ionization mass spectrometry (EI-MS), a common technique for the analysis of volatile and thermally stable compounds like this compound.

Molecular and Spectrometric Data

The fundamental properties and key mass spectrometric data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₆N₂NiS₄ | PubChem[1], NIST WebBook[2] |

| Molecular Weight (Calculated) | 467.45 g/mol | NIST WebBook[2] |

| Exact Mass | 466.111476 u | PubChem |

| Ionization Technique | Electron Ionization (EI) | NIST WebBook[2] |

| Major Fragments (m/z) | 466, 409, 352, 290, 232, 116 | NIST WebBook[2] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines the general steps for the analysis of this compound by EI-MS, often coupled with Gas Chromatography (GC) for sample introduction.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra.

-

Dissolution: Dissolve a small amount of the this compound sample in a suitable volatile organic solvent, such as dichloromethane (B109758) or toluene, to a concentration of approximately 1 mg/mL.

-

Dilution: Perform a serial dilution of the stock solution with the same solvent to a final concentration of around 10-100 µg/mL.[3][4] The solution should be clear and free of any particulate matter.

-

Filtration (if necessary): If any solid particles are present, filter the solution through a 0.2 µm syringe filter to prevent contamination of the instrument.[3][4]

-

Vial Transfer: Transfer the final diluted sample into a 2 mL autosampler vial with a screw cap and a septum.

Instrumentation and Parameters

A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically employed.

-

Gas Chromatograph (GC) Parameters:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at 150 °C, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Column: A nonpolar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 50-600

-

Solvent Delay: Set appropriately to avoid analyzing the solvent peak.

-

Data Analysis and Interpretation

Molecular Ion Peak

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion [M]⁺˙ due to the natural isotopic abundance of nickel. The most abundant isotope of nickel is ⁵⁸Ni. The peak corresponding to the molecule containing ⁵⁸Ni will appear at an m/z of approximately 466.

Fragmentation Pathway

Electron ionization is a "hard" ionization technique that causes fragmentation of the molecular ion. The observed fragment ions provide valuable structural information.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

The major fragmentation steps are proposed as follows:

-

Loss of a Butyl Radical: The molecular ion at m/z 466 can lose a butyl radical (•C₄H₉) to form the fragment ion at m/z 409.

-

Loss of a Dibutyldithiocarbamate Ligand: A significant fragmentation pathway involves the cleavage of one of the nickel-sulfur bonds, leading to the loss of a neutral dibutyldithiocarbamate ligand and the formation of the [Ni(S₂CN(C₄H₉)₂)]⁺ ion at m/z 290.

-

Further Fragmentation: The ion at m/z 290 can undergo further fragmentation, such as the loss of the nickel and sulfur atoms to yield the [N(C₄H₉)₂]⁺ fragment at m/z 128.

-

Ligand Fragmentation: The dibutyldithiocarbamate ligand itself can fragment, for instance, by losing a butyl group or undergoing cleavage to produce smaller charged species.

Experimental Workflow

The overall process for determining the molecular weight of this compound by GC-MS is illustrated in the following workflow diagram.

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

Mass spectrometry, particularly GC-MS with electron ionization, is a highly effective method for the determination of the molecular weight and structural elucidation of this compound. By following a systematic experimental protocol and carefully interpreting the resulting mass spectrum, researchers can confidently confirm the identity and purity of this important organometallic compound. The characteristic molecular ion peak and fragmentation pattern serve as a reliable fingerprint for this compound.

References

- 1. Nickel bis(dibutyldithiocarbamate) | C18H36N2NiS4 | CID 6101499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nickel, bis(dibutylcarbamodithioato-S,S')-, (SP-4-1)- [webbook.nist.gov]

- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical and Chemical Properties of Nickel(II) dibutyldithiocarbamate (CAS 13927-77-0)

Introduction

Nickel(II) dibutyldithiocarbamate, with the CAS number 13927-77-0, is an organonickel compound that has garnered significant interest across various scientific disciplines. It belongs to the dithiocarbamate (B8719985) class of compounds, which are known for their metal-chelating properties and diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of Nickel(II) dibutyldithiocarbamate, detailed experimental protocols for its characterization, and insights into its potential biological significance, particularly for an audience engaged in research and drug development.

Core Physical and Chemical Properties

The fundamental properties of Nickel(II) dibutyldithiocarbamate are summarized in the tables below, providing a consolidated reference for laboratory use.

Table 1: General and Structural Information

| Property | Value | Reference(s) |

| CAS Number | 13927-77-0 | [1][2] |

| Common Names | Nickel(II) dibutyldithiocarbamate, Bis(dibutyldithiocarbamato)nickel(II) | [2] |

| Molecular Formula | C₁₈H₃₆N₂NiS₄ | [1][2] |

| Molecular Weight | 467.43 g/mol | [1][2] |

| Appearance | Olive green to dark green powder/crystals | [1][2] |

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 85-90 °C | [1] |

| Density | 1.30 g/cm³ (at 20 °C) | [1] |

| Solubility | Insoluble in water. Soluble in chloroform, benzene, and carbon disulfide. Slightly soluble in acetone. | [1] |

| Heat Loss | Max. 0.5% | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the experimental protocols for the synthesis and characterization of Nickel(II) dibutyldithiocarbamate.

Synthesis of Nickel(II) dibutyldithiocarbamate

The synthesis of Nickel(II) dibutyldithiocarbamate typically involves the reaction of a soluble nickel(II) salt with a dibutyldithiocarbamate salt. A general procedure is as follows:

-

Preparation of Sodium Dibutyldithiocarbamate:

-

In a flask, dissolve dibutylamine (B89481) in a suitable solvent such as ethanol.

-

Cool the solution in an ice bath.

-

Slowly add carbon disulfide to the cooled solution while stirring.

-

Add a stoichiometric amount of sodium hydroxide (B78521) solution dropwise to the mixture.

-

Continue stirring in the ice bath for a specified period to ensure complete reaction, resulting in the formation of sodium dibutyldithiocarbamate in solution.

-

-

Formation of Nickel(II) dibutyldithiocarbamate:

-

Prepare an aqueous solution of a nickel(II) salt, such as nickel(II) chloride hexahydrate.

-

Slowly add the nickel(II) salt solution to the freshly prepared sodium dibutyldithiocarbamate solution with constant stirring.

-

An olive-green precipitate of Nickel(II) dibutyldithiocarbamate will form immediately.

-

Continue stirring for a period to ensure the completion of the reaction.

-

-

Isolation and Purification:

-

Collect the precipitate by filtration using a Buchner funnel.

-

Wash the precipitate with distilled water to remove any unreacted salts.

-

Further wash the product with a small amount of cold ethanol.

-

Dry the purified Nickel(II) dibutyldithiocarbamate in a desiccator or under vacuum at room temperature.

-

Caption: General workflow for the synthesis of Nickel(II) dibutyldithiocarbamate.

Characterization Techniques

-

Sample Preparation: Finely powder a small amount of the dried Nickel(II) dibutyldithiocarbamate.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a steady rate (e.g., 2-3 °C per minute) and observe the sample.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound.

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, chloroform, benzene, carbon disulfide).

-

Procedure:

-

Add a small, measured amount of Nickel(II) dibutyldithiocarbamate (e.g., 10 mg) to a test tube.

-

Add a measured volume of the solvent (e.g., 1 mL) to the test tube.

-

Vigorously shake or vortex the mixture for a set period (e.g., 1 minute).

-

Observe and record whether the compound dissolves completely, partially, or not at all.

-

Gentle heating can be applied to assess temperature effects on solubility.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, the analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as C-N, C-S, and Ni-S bonds.

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., chloroform) of a known concentration.

-

Data Acquisition: Record the UV-Vis spectrum of the solution over a specific wavelength range (e.g., 200-800 nm) using a spectrophotometer. Use the pure solvent as a blank.

-

Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃). Note that Nickel(II) complexes can be paramagnetic, which may lead to broad signals and a wide chemical shift range.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using an appropriate NMR spectrometer. Special acquisition parameters may be needed for paramagnetic samples.

-

Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure of the compound.

-

Biological Activity and Signaling Pathways

Dithiocarbamates are a class of compounds with well-documented biological activities, making them interesting candidates for drug development. Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Inhibition of the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells and a key target in cancer therapy. Dithiocarbamates have been shown to inhibit the proteasome, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells.

Caption: Dithiocarbamate-mediated inhibition of the Ubiquitin-Proteasome System.

Modulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival. Dithiocarbamates are known to inhibit the activation of NF-κB, which is a key mechanism underlying their anti-inflammatory and anti-cancer properties.

Caption: Inhibition of the NF-κB signaling pathway by dithiocarbamates.

Induction of Reactive Oxygen Species (ROS)

Dithiocarbamates can also induce oxidative stress in cancer cells by generating reactive oxygen species (ROS). This increase in ROS can lead to cellular damage and trigger apoptotic cell death, representing another potential anti-cancer mechanism.

Conclusion

Nickel(II) dibutyldithiocarbamate is a compound with well-defined physical and chemical properties and established methods for its synthesis and characterization. For researchers in drug development, the broader class of dithiocarbamates presents intriguing possibilities due to their ability to modulate critical cellular pathways such as the ubiquitin-proteasome system and NF-κB signaling. Further investigation into the specific biological effects of Nickel(II) dibutyldithiocarbamate is warranted to explore its full therapeutic potential. This guide serves as a foundational resource for scientists working with this and related compounds.

References

Nickel Dibutyldithiocarbamate: A Comprehensive Technical Guide to its Melting Point and Thermal Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting point and thermal stability of nickel dibutyldithiocarbamate. The information is compiled from various scientific sources to offer a comprehensive resource for researchers and professionals in drug development and materials science. This document presents quantitative data in structured tables, details experimental methodologies, and includes visualizations of relevant chemical processes.

Physical and Thermal Properties

This compound, a dark green solid, is utilized as a rubber vulcanization accelerator and a synthetic rubber antioxidant. Its thermal characteristics are crucial for understanding its behavior in various applications.

Melting Point

The melting point of this compound is consistently reported within a narrow range, indicating a well-defined crystalline structure.

| Property | Value | References |

| Melting Point | 86 °C (minimum) | [1][2][3] |

| Melting Point | 89 °C (literature) | [4] |

Thermal Stability

The thermal stability of this compound has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These analyses provide insights into the compound's decomposition profile under controlled heating. In an inert atmosphere, such as nitrogen, the decomposition of nickel dithiocarbamate (B8719985) complexes typically leads to the formation of the corresponding metal sulfide (B99878).

| Thermal Property | Observation | References |

| Decomposition Onset | Approximately 200-400 °C for dithiocarbamate complexes in general. | |

| Decomposition Profile | Thermolysis of nickel dithiocarbamates under a nitrogen atmosphere typically results in the formation of nickel sulfide (NiS) as the final residue. | [2] |

| Decomposition in Primary Amines | In the presence of primary amines like oleylamine (B85491) or n-hexylamine, solvothermal decomposition occurs at lower temperatures (e.g., 120-145 °C), leading to the formation of nickel sulfide nanoparticles. | [5] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of this compound's thermal properties.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of an aqueous solution of a nickel(II) salt with sodium dibutyldithiocarbamate.

Procedure:

-

Preparation of Sodium Dibutyldithiocarbamate: The sodium salt of dibutyldithiocarbamic acid is prepared by reacting dibutylamine (B89481) with carbon disulfide in the presence of sodium hydroxide.

-

Reaction with Nickel(II) Salt: An aqueous solution of a nickel(II) salt, such as nickel(II) chloride hexahydrate, is added to an aqueous solution of sodium dibutyldithiocarbamate.

-

Precipitation: Upon mixing, a bright green precipitate of this compound forms immediately.

-

Isolation and Purification: The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like a chloroform/hexane mixture. The typical yield is around 70%.[2]

Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA is employed to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Typical TGA Protocol:

-

Instrument: A thermogravimetric analyzer is used.

-

Sample Preparation: An accurately weighed sample of this compound (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

-

Atmosphere: The analysis is conducted under a flowing inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data can be used to determine the onset of decomposition, the temperature of maximum mass loss, and the percentage of the final residue.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points and other thermal transitions.

Typical DSC Protocol:

-

Instrument: A differential scanning calorimeter is used.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen.

-

Heating Program: The sample and reference are heated from a sub-ambient temperature to a temperature above the melting point at a controlled rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference. The melting point is determined from the peak of the endothermic transition in the DSC curve.

Visualizations

The following diagrams illustrate the synthesis workflow and a proposed decomposition pathway of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Proposed thermal decomposition pathway in the presence of primary amines.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Nickel bis(dibutyldithiocarbamate) | C18H36N2NiS4 | CID 6101499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of Some N-Alkyl-N-Phenyl-Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Unraveling the Antioxidant Defenses: A Technical Guide to the Core Mechanism of Nickel Dithiocarbamate Complexes

For Immediate Release

[City, State] – [Date] – In the intricate landscape of oxidative stress and cellular damage, the quest for potent antioxidant agents remains a paramount challenge for researchers, scientists, and drug development professionals. This technical guide delves into the core antioxidant mechanisms of nickel dithiocarbamate (B8719985) complexes, a class of compounds demonstrating significant promise in mitigating the detrimental effects of reactive oxygen species (ROS). Through a comprehensive review of existing literature, this document outlines the multifaceted pathways through which these complexes exert their protective effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling and experimental workflows.

The antioxidant prowess of nickel dithiocarbamate complexes stems from their ability to engage in a series of redox reactions, effectively neutralizing harmful free radicals. This guide will explore the primary mechanisms of action, including direct radical scavenging and superoxide (B77818) dismutase (SOD) mimetic activity, providing a foundational understanding for future research and therapeutic development.

Core Antioxidant Mechanisms

Nickel dithiocarbamate complexes employ a versatile approach to combatting oxidative stress, primarily centered around their redox-active nickel center and the unique properties of the dithiocarbamate ligand. The two predominant mechanisms are:

-

Catalytic Radical Scavenging: These complexes are proficient at scavenging a variety of free radicals, most notably alkylperoxy radicals (ROO•), which are key propagators of lipid peroxidation. The process is catalytic in nature, involving the cycling of the nickel ion between its Ni(II) and Ni(III) oxidation states. In this cycle, the Ni(II) complex reacts with an alkylperoxy radical, reducing it to an alcohol (ROH) while the complex is oxidized to a Ni(III) species. The regenerated Ni(II) complex can then participate in further scavenging events. Product studies have suggested that the nickel complex is ultimately oxidized to a Lewis acid in the process[1]. This catalytic nature allows a single complex to neutralize multiple radical species, enhancing its antioxidant efficiency.

-

Superoxide Dismutase (SOD) Mimetic Activity: Certain nickel complexes, particularly those with specific ligand architectures, exhibit SOD-like activity. Superoxide dismutase is a crucial endogenous antioxidant enzyme that catalyzes the dismutation of the highly reactive superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). Nickel-containing superoxide dismutase (NiSOD) operates through a "ping-pong" mechanism, cycling between Ni(II) and Ni(III) oxidation states[2]. The Ni(II) state is oxidized to Ni(III) by one molecule of superoxide, and the Ni(III) state is then reduced back to Ni(II) by a second superoxide molecule. This enzymatic mimicry allows synthetic nickel dithiocarbamate complexes to effectively neutralize superoxide radicals, a key player in cellular oxidative damage.

Visualizing the Mechanisms

To elucidate these complex processes, the following diagrams illustrate the proposed catalytic cycles and experimental workflows.

Quantitative Antioxidant Activity

The antioxidant capacity of nickel dithiocarbamate complexes is quantitatively assessed using various in vitro assays. The results are often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the complex required to scavenge 50% of the free radicals in the assay, or as Trolox Equivalent Antioxidant Capacity (TEAC). Lower IC₅₀ values and higher TEAC values indicate greater antioxidant activity.

| Complex Type | Assay | IC₅₀ (µM) | TEAC (mM Trolox/mM complex) | Reference |

| Ni(II) diphenyldithiocarbamate | DPPH | 33.55 ± 0.35 | - | [3] |

| Ni(II) thiosemicarbazone complexes | CUPRAC | - | Varies by complex | [4][5] |

| Ni(II) Schiff base complexes | DPPH | Varies by complex | - | [6] |

Note: The antioxidant activity is highly dependent on the specific ligands attached to the nickel center.

Experimental Protocols

A clear understanding of the methodologies used to assess antioxidant activity is crucial for reproducible research. Below are detailed protocols for the synthesis of a representative nickel dithiocarbamate complex and the most common antioxidant assays.

Synthesis of Bis(diethyldithiocarbamato)nickel(II)

Materials:

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Sodium diethyldithiocarbamate (B1195824) trihydrate

-

Distilled water

Procedure:

-

Dissolve a specific molar equivalent of sodium diethyldithiocarbamate trihydrate in distilled water.

-

In a separate beaker, dissolve a half molar equivalent of nickel(II) chloride hexahydrate in ethanol.

-

Slowly add the nickel(II) chloride solution to the sodium diethyldithiocarbamate solution with constant stirring.

-

A precipitate will form immediately. Continue stirring the mixture for a designated period (e.g., 1-2 hours) at room temperature to ensure complete reaction.

-

Collect the precipitate by vacuum filtration and wash it sequentially with distilled water and ethanol to remove any unreacted starting materials and byproducts.

-

Dry the resulting solid in a desiccator under vacuum to obtain the final nickel(II) diethyldithiocarbamate complex.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Materials:

-

DPPH solution in methanol

-

Nickel dithiocarbamate complex solution at various concentrations

-

Methanol (as blank)

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the nickel dithiocarbamate complex in a suitable solvent (e.g., DMSO, methanol).

-

Prepare a series of dilutions of the complex solution.

-

In a 96-well plate, add a specific volume of each dilution of the complex solution to the wells.

-

Add the DPPH solution to each well and mix thoroughly.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the complex.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ is measured by the decrease in its absorbance at a specific wavelength (e.g., 734 nm).

Materials:

-

ABTS stock solution

-

Potassium persulfate solution

-

Nickel dithiocarbamate complex solution at various concentrations

-

Ethanol or phosphate (B84403) buffer

-

Trolox (as a positive control)

-

Spectrophotometer

Procedure:

-

Prepare the ABTS•⁺ working solution by reacting the ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•⁺ working solution with ethanol or buffer to obtain a specific absorbance at the measurement wavelength.

-

Add a small volume of the nickel dithiocarbamate complex solution at various concentrations to the diluted ABTS•⁺ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance.

-

The scavenging activity is calculated similarly to the DPPH assay.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox.

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay

The CUPRAC assay is based on the reduction of the Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by an antioxidant, which results in a color change that can be measured spectrophotometrically at around 450 nm.

Materials:

-

Copper(II) chloride solution

-

Neocuproine (B1678164) solution in ethanol

-

Ammonium (B1175870) acetate (B1210297) buffer (pH 7.0)

-

Nickel dithiocarbamate complex solution at various concentrations

-

Trolox (as a positive control)

-

Spectrophotometer

Procedure:

-

In a test tube or microplate well, mix the copper(II) chloride solution, neocuproine solution, and ammonium acetate buffer.

-

Add the nickel dithiocarbamate complex solution at various concentrations to the mixture.

-

Allow the reaction to proceed for a specific time (e.g., 30 minutes) at room temperature.

-

Measure the absorbance at approximately 450 nm.

-

The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with Trolox.

Conclusion

Nickel dithiocarbamate complexes represent a promising class of antioxidants with multifaceted mechanisms of action. Their ability to catalytically scavenge free radicals and mimic the function of superoxide dismutase positions them as valuable candidates for further investigation in the development of novel therapeutic strategies against diseases rooted in oxidative stress. The standardized protocols and quantitative data presented in this guide provide a solid framework for researchers to build upon, fostering a deeper understanding and unlocking the full potential of these intriguing compounds.

References

- 1. Nickel(II)-dithiocarbamate Mixed Ligand Complexes: Synthesis, Characterization, and Anti-bacterial properties – Oriental Journal of Chemistry [orientjchem.org]

- 2. himedialabs.com [himedialabs.com]

- 3. ias.ac.in [ias.ac.in]

- 4. baselius.ac.in [baselius.ac.in]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Nickel Dibutyldithiocarbamate as a UV Stabilizer in Polyethylene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nickel Dibutyldithiocarbamate (NiDBC) as an effective ultraviolet (UV) light stabilizer for polyethylene (B3416737). The information presented is intended to guide researchers and professionals in the formulation and evaluation of UV-stabilized polyethylene for various applications.

Introduction

Polyethylene, a widely used thermoplastic polymer, is susceptible to degradation upon exposure to ultraviolet (UV) radiation from sunlight. This photodegradation leads to a deterioration of its physical and mechanical properties, manifesting as discoloration, brittleness, and loss of strength, which limits its outdoor service life. To mitigate these effects, UV stabilizers are incorporated into the polymer matrix. This compound (NiDBC) is a UV stabilizer that has demonstrated efficacy in protecting polyethylene from the damaging effects of UV radiation. This document outlines the mechanism of action, application protocols, and performance data of NiDBC in polyethylene.

Mechanism of UV Stabilization by this compound

The primary mechanism by which polyethylene undergoes UV degradation is photo-oxidation. UV radiation provides the energy to initiate the formation of free radicals in the polymer chains. These radicals react with oxygen to form hydroperoxides, which are unstable and decompose to create further radicals, leading to a cascade of degradation reactions. This process results in chain scission and cross-linking, ultimately altering the material's properties.

This compound functions as a UV stabilizer through a multi-faceted approach:

-